2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-8-6-10(7-9-11)14-18-15-12-4-2-3-5-13(12)17-16(22)20(15)19-14/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURDEOPVZZRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process includes the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the desired triazoloquinazoline compound . The rearrangement is catalyzed by water and involves the addition of a water molecule to the quinazoline cycle, facilitating its sequential opening, rotation of the triazole ring, cycle closure, and elimination of a water molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazoloquinazolines .
Scientific Research Applications
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazoloquinazoline-thiones are highly dependent on substituents. Key analogues include:
Structural Insights :
- Electron-Donating Groups (e.g., 4-methoxy) : Improve membrane permeability and antibacterial activity .
- Heteroaryl Substituents (e.g., furan) : Enhance activity against drug-resistant strains .
- Bulkier Substituents (e.g., quinolinyloxy): May shift activity toward kinase inhibition or neuroprotection .
Antibacterial Activity
- Target Compound : Potassium thiolate derivatives exhibit MIC = 12.5 µg/mL and MBC = 25 µg/mL against S. aureus, comparable to trimethoprim .
- 2-(Furan-2-yl) Analogue (102c) : Retains efficacy against MRSA (MIC ~12.5 µg/mL) .
- Nitro-Substituted Analogue : Reduced activity due to poor solubility and metabolic instability .
Antitumor Activity
- Target Compound : Moderate cytotoxicity (EC50 = 3.12–7.03 µM) across NCI-60 cancer cell lines .
- SCH 442416: Targets adenosine receptors (A2A), showing antitumor effects via immune modulation .
Neuroprotective Activity
- 2-(4-Methoxyphenyl)-7-methyl-triazolopyrimidine : A structurally related compound demonstrated neuroprotection against Alzheimer’s disease (AD) peptides, suggesting the 4-methoxyphenyl group may enhance blood-brain barrier penetration .
Mechanistic Insights
- Antibacterial Mechanism : Potassium thiolates of triazoloquinazoline-thiones likely inhibit bacterial dihydrofolate reductase (DHFR), critical for folate synthesis .
- Antitumor Mechanism : Molecular docking studies suggest interactions with epidermal growth factor receptor (EGFR) kinase, disrupting cancer cell signaling .
- Neuroprotection : The 4-methoxyphenyl group may mitigate oxidative stress pathways linked to AD .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-(Furan-2-yl) Analogue | SCH 442416 |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~4.1 (high lipophilicity) |
| Solubility (aq.) | Low | Moderate | Very low |
| Metabolic Stability | Moderate (thione oxidation) | High | Low (propyl chain metabolism) |
Biological Activity
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique fused triazole and quinazoline rings, which contribute to its diverse biological activities. The presence of a methoxy group at the 4-position of the phenyl ring enhances its lipophilicity, potentially influencing its interaction with various biological targets.
The synthesis of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves cyclization reactions of appropriate precursors, often utilizing methods such as hydrazinolysis and cyclization to achieve the desired structure. The molecular formula of this compound is with a molecular weight of 276.29 g/mol.
Biological Activities
The biological activities of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline are extensive and include:
- Antimicrobial Activity : Studies have indicated that triazoloquinazolines exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains.
- Antitubercular Activity : Research suggests potential applications in treating tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis.
- Anti-HIV Properties : The compound has been evaluated for its activity against HIV, showing promising results in inhibiting viral replication.
Comparative Biological Activity
To understand the uniqueness of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | Similar triazoloquinazoline core | Potent anti-HIV and antibacterial activities |
| 3-Amino-[1,2,4]triazolo[1,5-c]quinazoline | Contains amino group substitutions | Identified as adenosine receptor antagonists |
| 5-Phenyl-[1,2,4]triazolo[3,4-a]quinazolin | Different substitution pattern | Exhibits anticancer properties |
The methoxy substitution at the phenyl ring enhances the compound's lipophilicity and may influence its pharmacokinetic properties and therapeutic potential.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Cytotoxicity Studies : A study demonstrated that derivatives of triazoloquinazolines exhibited cytotoxic activities against various cancer cell lines. For instance, compounds structurally related to 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
- DNA Interaction : Research indicates that this compound can intercalate with DNA. The binding affinity and cytotoxic activity were significantly influenced by structural modifications in related compounds .
- Combination Therapy : A study explored the potential of combining this compound with established chemotherapeutics like cisplatin. The results suggested that non-toxic concentrations of 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline could sensitize leukemia cells to these drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione, and how do reaction conditions influence product yield and purity?
- Methodological Answer : The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes or acylhalides. Oxidation of 5,6-dihydro intermediates (e.g., using aromatic aldehydes) is critical for aromatization. Optimal conditions include controlled temperature (80–100°C) and solvent systems like ethanol or DMF, yielding 39–55% purity. LC-MS, NMR, and elemental analysis confirm structure and purity .
Q. How are structural features of this compound validated using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Distinct shifts for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thione sulfur (C=S resonance at ~165–170 ppm in ¹³C NMR).
- LC-MS : Molecular ion peaks at m/z 279.32 (C₁₄H₉N₅S) confirm molecular weight.
- Elemental Analysis : Matches calculated values (e.g., C: 72.27%, H: 5.16%, N: 16.86%) to validate stoichiometry .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : The compound exhibits antitumor activity via p53 inhibition (IC₅₀: 3.12–7.03 µM) and antibacterial effects against Staphylococcus aureus (MIC: 12.5 µg/mL). Biological assays involve cytotoxicity screening (e.g., MTT) and molecular docking to targets like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions influence biological activity and selectivity?
- Methodological Answer :
- 2-Position : Substitution with electron-donating groups (e.g., 4-methoxyphenyl) enhances antitumor activity by improving target binding.
- 5-Position : Thione (C=S) is critical for DHFR inhibition; substitution with alkyl/aryl groups modulates metabolic stability. For example, S-methyl derivatives show reduced antibacterial potency but improved pharmacokinetics .
- Data Table :
| Substituent (Position) | Biological Activity (IC₅₀/MIC) | Selectivity Index |
|---|---|---|
| 4-Methoxyphenyl (2) | 3.12 µM (Antitumor) | 5.2 (vs. normal cells) |
| Thione (5) | 12.5 µg/mL (Antibacterial) | 2.0 (vs. E. coli) |
Q. What analytical challenges arise in resolving spectral contradictions for dihydro vs. aromatic triazoloquinazoline derivatives?
- Methodological Answer : Dihydro derivatives show split ¹H NMR signals for C5-H and C6-H (δ 4.1–4.5 ppm), while aromatic derivatives exhibit singlet patterns due to planarization. ¹³C NMR differentiation relies on C5 chemical shifts (dihydro: ~50 ppm; aromatic: ~140 ppm). X-ray crystallography or NOESY experiments resolve ambiguities in tautomeric forms .
Q. How can computational methods predict the compound’s mechanism of action and optimize its derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to DHFR (PDB: 1DHF) or EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Arg70 or π-π stacking with Phe92).
- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent effects with bioactivity. For example, higher σ values for electron-withdrawing groups correlate with improved antitumor activity .
Methodological and Data Analysis Challenges
Q. What strategies address low yields in [5+1]-cyclocondensation reactions?
- Answer : Use stoichiometric excess of aldehydes (1.5–2.0 eq.) and catalytic p-toluenesulfonic acid (PTSA) to drive the reaction. Post-synthetic purification via column chromatography (hexane/ethyl acetate gradient) improves yields to >50%. Contaminants like unreacted amines are identified via TLC (Rf: 0.3–0.5) .
Q. How are conflicting biological data (e.g., cytotoxicity vs. therapeutic efficacy) reconciled in preclinical studies?
- Answer : Dose-response curves (0.01–100 µM) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) differentiate off-target effects. For example, SI >5 indicates therapeutic potential, while SI <2 suggests nonspecific toxicity. Combinatorial assays (e.g., Annexin V/PI staining) confirm apoptosis vs. necrosis .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
